GSK2578215A - 1285515-21-0

GSK2578215A

Catalog Number: EVT-287701
CAS Number: 1285515-21-0
Molecular Formula: C24H18FN3O2
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2578215A is a synthetically derived small molecule classified as a kinase inhibitor. It is specifically recognized for its potent and highly selective inhibition of LRRK2, a protein kinase implicated in the pathogenesis of Parkinson's disease (PD) [, , ]. This compound is primarily employed as a valuable tool in scientific research to investigate the biological roles of LRRK2 and explore its therapeutic potential in PD and other related disorders [, , , , , ].

Future Directions
  • Developing more potent and brain-penetrant LRRK2 inhibitors: While GSK2578215A effectively inhibits LRRK2 in peripheral tissues, its brain permeability is limited []. Developing derivatives with improved brain penetration would be crucial for clinical translation.
  • Exploring LRRK2 inhibition in combination therapies: Investigating the efficacy of GSK2578215A in conjunction with other therapeutic agents, such as PARP inhibitors [], could potentially enhance treatment outcomes in PD and other LRRK2-related disorders.

LRRK2-IN-1

  • Compound Description: LRRK2-IN-1 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) kinase activity. [] It exhibits differential effects on neurotransmitter release, inhibiting striatal glutamate release without affecting dopamine release. []

2-arylmethyloxy-5-substitutent-N-arylbenzamides

  • Compound Description: This chemical class represents a series of potent LRRK2 inhibitors, with GSK2578215A being a prominent example. [, ] These compounds exhibit strong inhibitory activity against both wild-type LRRK2 and the G2019S mutant. [, ]
  • Relevance: GSK2578215A belongs to this chemical class, making these compounds structurally related. The shared structural features contribute to their potent LRRK2 inhibitory activity. [, ]

MLi-2

  • Compound Description: MLi-2 is an LRRK2 kinase inhibitor that effectively blocks manganese-induced LRRK2 activation in macrophages and microglia. [] It demonstrates protective effects against manganese-induced apoptosis, oxidative stress, and inflammation. []
  • Relevance: MLi-2 shares a similar target and biological activity with GSK2578215A, both acting as LRRK2 kinase inhibitors. This suggests their potential application in treating neurodegenerative diseases like Parkinson's disease, where LRRK2 dysregulation plays a crucial role. []

Rotenone

  • Compound Description: Rotenone is a pesticide and a mitochondrial complex I inhibitor. [] It is widely used to induce Parkinson's disease-like phenotypes in cellular and animal models. [] Studies show that rotenone upregulates LRRK2 phosphorylation and induces cellular senescence in neuronal cells. []
  • Relevance: While not structurally related to GSK2578215A, rotenone is relevant as it induces LRRK2 activation, which GSK2578215A aims to inhibit. This compound helps understand the role of LRRK2 in rotenone-induced neurotoxicity and highlights the potential therapeutic benefit of LRRK2 inhibitors like GSK2578215A in Parkinson's disease. []
Synthesis Analysis

The synthesis of GSK2578215A involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through the formation of a benzamide scaffold, which is central to its inhibitory activity against LRRK2. A detailed synthetic route typically includes:

  1. Formation of the Benzamide Core: This involves the reaction of an appropriate amine with a carboxylic acid derivative to form the benzamide.
  2. Substituent Modifications: Various substituents are introduced to enhance potency and selectivity, often through electrophilic aromatic substitution or similar reactions.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific technical details regarding the synthesis can be found in patents and literature that describe the compound's preparation methods .

Molecular Structure Analysis

GSK2578215A has a complex molecular structure characterized by a benzamide core with specific substituents that confer its biological activity. The molecular formula is C18_{18}H19_{19}N4_{4}O2_{2}, and its molecular weight is approximately 335.37 g/mol.

Structure Data

  • Chemical Structure: It features an aryl group linked via an ether bond to a methoxy group, which plays a crucial role in its interaction with LRRK2.
  • 3D Conformation: Molecular modeling studies suggest that GSK2578215A adopts a conformation that allows optimal binding to the ATP-binding site of LRRK2, facilitating effective inhibition .
Chemical Reactions Analysis

GSK2578215A primarily acts through competitive inhibition of LRRK2 by binding to its ATP-binding site. This mechanism prevents the phosphorylation of downstream substrates, which is critical for LRRK2's role in cellular signaling pathways associated with neurodegeneration.

Key Reactions

  • Inhibition Mechanism: The binding of GSK2578215A to LRRK2 inhibits its kinase activity, resulting in decreased phosphorylation levels of substrates such as p53 and other proteins involved in mitochondrial dynamics and autophagy .
  • Selectivity Profile: The compound exhibits high selectivity for LRRK2, with minimal off-target effects on other kinases, making it a promising candidate for therapeutic development .
Mechanism of Action

The mechanism of action of GSK2578215A involves several cellular processes:

  1. Inhibition of LRRK2 Activity: By binding to the ATP-binding site, GSK2578215A prevents LRRK2 from phosphorylating its substrates.
  2. Impact on Mitochondrial Dynamics: The inhibition leads to mitochondrial fragmentation and affects autophagy processes, promoting protective autophagy under stress conditions .
  3. Cellular Outcomes: These actions result in altered cellular responses to stress, potentially protecting against neurodegeneration by enhancing mitochondrial quality control mechanisms .
Physical and Chemical Properties Analysis

GSK2578215A exhibits several notable physical and chemical properties:

These properties are essential for understanding how GSK2578215A can be effectively utilized in biological assays and potential therapeutic applications .

Applications

GSK2578215A has significant scientific uses primarily focused on neurodegenerative disease research:

  • Parkinson's Disease Research: As a selective inhibitor of LRRK2, it is being studied for its potential to mitigate symptoms or slow disease progression in Parkinson's disease models.
  • Cellular Mechanisms Studies: Researchers utilize GSK2578215A to explore the roles of LRRK2 in cellular signaling pathways, mitochondrial dynamics, and autophagy.
  • Drug Development: The compound serves as a lead structure for developing new therapeutics targeting LRRK2-related pathways.

Properties

CAS Number

1285515-21-0

Product Name

GSK2578215A

IUPAC Name

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)

InChI Key

WCIGMFCFPXZRMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2578215A; GSK-2578215A; GSK 2578215A.

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.